molecular formula C22H17N3O5S B6432801 ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327194-43-3

ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B6432801
CAS No.: 1327194-43-3
M. Wt: 435.5 g/mol
InChI Key: VHQWAOLOBHLSLL-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a synthetic heterocyclic compound featuring a chromene backbone modified with a hydroxy group at position 7, a thiazole carbamoyl moiety at position 3, and an ethyl benzoate ester substituent. The Z-configuration of the imine linkage (C=N) is critical for its conformational stability and intermolecular interactions, particularly hydrogen bonding, which influences its physicochemical and biological properties .

Properties

IUPAC Name

ethyl 3-[[7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c1-2-29-21(28)14-4-3-5-15(10-14)24-20-17(19(27)25-22-23-8-9-31-22)11-13-6-7-16(26)12-18(13)30-20/h3-12,26H,2H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQWAOLOBHLSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and relevant research findings.

Structural Characteristics

The compound belongs to the class of chromen derivatives, characterized by a chromen backbone substituted with various functional groups, including a thiazole moiety and an ethyl ester group. Its structural formula can be represented as follows:

C19H18N4O4S\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{4}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step reactions. The general synthetic pathway includes:

  • Formation of the Chromen Backbone : Starting materials such as benzoic acid derivatives and thiazole-containing compounds undergo condensation reactions.
  • Thiazole Incorporation : The thiazole moiety is introduced through specific coupling reactions.
  • Final Esterification : The ethyl ester group is added to complete the synthesis.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies demonstrate that it inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. Mechanistic studies indicate that this may involve the modulation of apoptotic pathways and the inhibition of key signaling molecules involved in tumor growth .

Antioxidant Activity

This compound has shown significant antioxidant activity in various assays, including DPPH radical scavenging tests. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in numerous chronic diseases .

Case Studies

Case Study 1: Cardioprotective Effects

In a study investigating myocardial infarction models in rats, pretreatment with the compound significantly improved cardiac function and reduced markers of heart injury. This suggests a cardioprotective effect linked to its antioxidant and anti-inflammatory properties .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial potential of related compounds showed that derivatives of this compound exhibited notable antibacterial activity against various strains of bacteria, indicating its potential use as an antimicrobial agent .

Research Findings Summary Table

Biological ActivityEvidence
Anti-inflammatoryInhibition of pro-inflammatory cytokines in vitro
AnticancerInduction of apoptosis in cancer cell lines; modulation of apoptotic pathways
AntioxidantSignificant DPPH radical scavenging activity
CardioprotectiveImproved cardiac function in myocardial infarction models
AntimicrobialNotable antibacterial activity against various bacterial strains

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several derivatives reported in recent literature. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison with Analogues

Compound Name Key Substituents/Features Biological Activity Reference
Ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate Chromene core, 7-OH, thiazol-2-yl carbamoyl, ethyl benzoate ester Anticancer (hypothesized) N/A
6-Bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine Chromene core, bromo substituent, 4-(4-chlorophenyl)thiazole Anticancer (moderate activity)
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Benzothiazole core, carbamothioyl linkage, substituted benzamides Antibacterial (Gram-positive and -negative)
3-(Hydroxyamino)-2-(4-phenylthiazol-2-yl)acrylonitrile Thiazole core, hydroxyamino acrylonitrile Cytotoxic (cell line-dependent)

Key Observations:

Chromene-Thiazole Hybrids: The target compound’s chromene-thiazole scaffold is structurally analogous to 6-bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine, which exhibits moderate anticancer activity.

Carbamoyl vs. Carbamothioyl Linkages : Unlike N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl} benzamides, the target compound employs a carbamoyl group (C=O) instead of carbamothioyl (C=S). This substitution likely alters hydrogen-bonding capacity and bioavailability, as carbamothioyl derivatives show stronger antibacterial effects due to sulfur’s polarizability .

Hydroxy Group Influence: The 7-hydroxy group on the chromene ring enables hydrogen bonding with biological targets, similar to 3-(hydroxyamino)-2-(4-phenylthiazol-2-yl)acrylonitrile. However, the ester group in the target compound may limit membrane permeability compared to acrylonitrile derivatives .

Table 2: Reaction Conditions for Key Steps

Step Target Compound Conditions Analogous Compound Conditions (6-Bromo Derivative)
Chromene Formation Resorcinol, β-keto ester, acid catalyst Resorcinol, β-keto ester, H2SO4 catalyst
Thiazole Coupling Carbodiimide (e.g., EDC), DMF Pd/C, hydrogenation (35 psi, ethanol/THF)

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